molecular formula C14H15NO4S B5522967 dimethyl 1-methyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-methyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5522967
M. Wt: 293.34 g/mol
InChI Key: CIUJTPRHVHYDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-methyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DMTTP, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. DMTTP belongs to the family of pyridine carboxylates, which are known for their diverse biological activities.

Scientific Research Applications

New Heterocyclic Compound Synthesis

Various research studies have utilized dimethyl acetylenedicarboxylate to synthesize new heterocycles, showing the versatility of this reagent in organic synthesis. For example, reactions with 1-pyridinio(thiocarbonyl)methylides and 2-isoquinolinio(thiocarbonyl)methylides yield new dimethyl 10aH-pyrido[1,2-d][1,4]thiazepine-1,2-dicarboxylate derivatives and corresponding dimethyl 6aH-pyrido[1,2-d]thieno[2′,3′-b][1,4]thiazepine-5,6-dicarboxylates, confirmed by X-ray analyses (A. Kakehi, S. Ito, J. Hakui, 1993).

Antileukemic Activity

Studies on dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate derivatives and their reduction products have demonstrated modest in vivo antileukemia activity, indicating potential pharmaceutical applications. Some diesters exhibited significant activity against P-388 leukemia in vivo, suggesting these compounds' relevance in developing new antileukemic treatments (W. Anderson, P. Corey, 1977).

Synthetic Methodologies

The synthesis of dimethyl heterocyclic-o-dicarboxylates using dimethyl acetylenedicarboxylate highlights the importance of this reagent in preparing key intermediates for various heterocyclic compounds, further emphasizing its role in the development of novel synthetic methodologies (Y. Tominaga, K. Ueda, 2005).

Thiazolo[3,2-a]pyridine Derivatives

The low-temperature reaction with 3-formylchromones results in the synthesis of thiazolo[3,2-a]pyridine derivatives, showcasing another application of dimethyl acetylenedicarboxylate in heterocyclic compound synthesis. This process involves unusual rearrangements and yields compounds that could have interesting biological activities (Michael A. Terzidis et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some indole derivatives have been reported to have antiviral activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on the compound, it’s difficult to provide an accurate analysis .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, the use of moderately hindered nitroxyl radicals in organic synthesis is a topic of ongoing research .

Properties

IUPAC Name

dimethyl 1-methyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-15-7-9(13(16)18-2)12(11-5-4-6-20-11)10(8-15)14(17)19-3/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUJTPRHVHYDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.